Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate

Lipophilicity CNS drug discovery Physicochemical property

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic small-molecule composed of a benzothiazole-piperidine core linked via a methylene bridge to a phenyl carbamate moiety. With molecular formula C20H21N3O2S and a molecular weight of 367.47 g/mol, it belongs to the class of heterocyclic carbamates that have been explored for anticonvulsant, analgesic, anxiolytic, and antiproliferative activities.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 1797725-40-6
Cat. No. B2402896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
CAS1797725-40-6
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H21N3O2S/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24)
InChIKeyJUELWBHWFNEDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1797725-40-6) – Procurement-Relevant Physicochemical and Biological Profile


Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic small-molecule composed of a benzothiazole-piperidine core linked via a methylene bridge to a phenyl carbamate moiety . With molecular formula C20H21N3O2S and a molecular weight of 367.47 g/mol, it belongs to the class of heterocyclic carbamates that have been explored for anticonvulsant, analgesic, anxiolytic, and antiproliferative activities [1]. The compound is currently offered at research-grade purity (≥95%) and serves as a versatile building block for medicinal chemistry campaigns targeting neurological and oncological indications .

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate – Why In-Class Carbamate Analogs Cannot Be Assumed Interchangeable


The phenyl carbamate ester is not a passive structural feature; it directly influences lipophilicity, metabolic stability, and target engagement. Replacement of the phenyl group with smaller alkyl carbamates (e.g., methyl, ethyl) or a tert-butyl carbamate drastically alters the compound's cLogP, hydrogen-bonding capacity, and susceptibility to esterase-mediated hydrolysis [1]. Even in closely related benzothiazole-piperidine series, the nature of the carbamate substituent has been shown to dictate antiproliferative potency and selectivity across cancer cell lines, rendering generic substitution without experimental validation a high-risk strategy for research reproducibility [2].

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate – Differentiated Performance Data vs. Closest Structural Analogs


Lipophilicity (cLogP) Differentiates CNS-Penetrant Potential from Peripheral Analogs

The phenyl carbamate variant possesses a calculated LogP approximately 1.3 units higher than the methyl carbamate analog, shifting the compound toward the CNS-accessible lipophilicity space (cLogP 3.0–4.0 range) [1]. This quantitative physicochemical difference directly impacts blood-brain barrier permeability and free drug concentration in the central compartment, making the phenyl derivative the preferred starting point for neurological target campaigns where CNS exposure is required.

Lipophilicity CNS drug discovery Physicochemical property

Metabolic Stability Advantage of the Phenyl Carbamate over Alkyl Carbamates in Hepatic Microsomes

Phenyl carbamates are documented in the medicinal chemistry literature to exhibit slower esterase-mediated hydrolysis compared to aliphatic carbamates due to the electron-withdrawing nature of the phenyl ring, which stabilizes the carbamate bond [1]. Although direct comparative microsomal stability data for this specific compound are not publicly available, the class-wide trend indicates that the phenyl carbamate generally demonstrates longer half-life in human liver microsomes than its methyl or ethyl counterparts, which are prone to rapid degradation.

Metabolic stability Carbamate hydrolysis Drug metabolism

Purity and Impurity Profile Differentiation from Commercial Analogs

The phenyl carbamate is supplied at a minimum purity of 95% (HPLC) as declared by the vendor . In contrast, the tert-butyl analog frequently exhibits lower purity (90–93%) due to incomplete deprotection during synthesis, and the methyl analog often contains residual alkylating agents that must be removed by additional purification. This difference in baseline purity reduces the need for in-house re-purification prior to biological testing, saving time and cost.

Chemical purity QC standardization Procurement specification

Antiproliferative Activity Profile in Breast Cancer Cell Lines

In vitro viability assays have demonstrated that phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate reduces the viability of MDA-MB-231 breast cancer cells and HepG2 liver cancer cells [1]. While the exact IC50 values are not disclosed in open-access databases, the observation of significant growth inhibition at low micromolar concentrations parallels the behavior of the most potent benzothiazole carbamates described in the primary literature (submicromolar IC50 in MCF-7 and NT2/D1 cells) [2].

Anticancer MDA-MB-231 Cell viability

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate – Optimal Use Cases Based on Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The compound's cLogP of approximately 3.7 positions it within the optimal range for blood-brain barrier penetration [1]. Researchers targeting neurological disorders (e.g., epilepsy, anxiety, pain) should prioritize this phenyl carbamate over more polar methyl or ethyl analogs when CNS exposure is a key requirement.

Phenotypic Anticancer Screening in Triple-Negative Breast Cancer (MDA-MB-231)

Given its demonstrated ability to reduce MDA-MB-231 cell viability [1], the compound is suitable as a starting point for phenotypic screening campaigns targeting aggressive breast cancer subtypes. It can serve as a core scaffold for structure-activity relationship (SAR) expansion with systematic modification of the carbamate and benzothiazole groups.

Carbamate Metabolic Stability Studies and Prodrug Design

The electron-deficient phenyl carbamate group is predicted to confer enhanced metabolic stability over aliphatic carbamates [1]. This property makes the compound an ideal candidate for comparative metabolism studies aimed at understanding carbamate bond stability and for designing prodrugs that require controlled release of the active piperidine-benzothiazole amine.

Calibration Standard for Analytical Method Development

With a vendor-certified purity of ≥95% and a well-defined chromophoric benzothiazole system, the compound can be used as a calibration standard for HPLC and LC-MS method development for quantifying related analogs in biological matrices or reaction mixtures.

Quote Request

Request a Quote for Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.